7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as alkylation, hydroxylation, and amination. The final compound is obtained through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the amino groups, converting them into primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
- 6-hydroxy-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-8-[(4-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
Uniqueness
The uniqueness of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-12-5-3-6-14(9-12)29-11-13(26)10-24-15-16(21-18(24)20-7-4-8-25)23(2)19(28)22-17(15)27/h3,5-6,9,13,25-26H,4,7-8,10-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGYWASWXMOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCO)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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